molecular formula C16H19ClN2O4S2 B15109301 N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B15109301
M. Wt: 402.9 g/mol
InChI Key: CKFATUHNVYJSLR-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chloro-methoxyphenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chloro-methoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the butanamide moiety through an amide coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H19ClN2O4S2

Molecular Weight

402.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H19ClN2O4S2/c1-3-4-15(20)18-16-19(10-5-6-13(23-2)11(17)7-10)12-8-25(21,22)9-14(12)24-16/h5-7,12,14H,3-4,8-9H2,1-2H3

InChI Key

CKFATUHNVYJSLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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